molecular formula C11H23N3O4 B2537941 acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate CAS No. 2138311-89-2

acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate

Cat. No. B2537941
CAS RN: 2138311-89-2
M. Wt: 261.322
InChI Key: JMXRPHGIJVZWQQ-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is a chemical compound with the CAS Number: 2172503-23-8 . It has a molecular weight of 247.29 and its IUPAC name is tert-butyl (3,3-diaminoallyl)carbamate acetate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O2.C2H4O2/c1-8(2,3)13-7(12)11-5-4-6(9)10;1-2(3)4/h4H,5,9-10H2,1-3H3,(H,11,12);1H3,(H,3,4) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

acetic acid;tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12(4)6-5-7(10)11;1-2(3)4/h5-6H2,1-4H3,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXRPHGIJVZWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N(C)CCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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